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molecular formula C8H4F3NS B158776 4-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1645-65-4

4-(Trifluoromethyl)phenyl isothiocyanate

Cat. No. B158776
M. Wt: 203.19 g/mol
InChI Key: DQEVDFQAYLIBRD-UHFFFAOYSA-N
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Patent
US07396842B2

Procedure details

4-(Trifluoromethyl)aniline (1.34 g), thiophosgen (0.73 ml), sodium hydrogen carbonate (5.1 g), chloroform (70 ml) and water (140 ml) were treated by the method disclosed in the literature (Burke, T. R., Jr.; Bajwa, B. S.; Jacobson, A. E.; Rice, K. C.; Streaty, R. A.; Klee, W. A. J. Med. Chem., 1984, 27, 1570-1574) to give the title compound (1.62 g).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:12](Cl)(Cl)=[S:13].C(=O)([O-])O.[Na+].C(Cl)(Cl)Cl>O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][C:6]([N:7]=[C:12]=[S:13])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
5.1 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N=C=S)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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